molecular formula C20H25N5O2S B15118063 2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B15118063
M. Wt: 399.5 g/mol
InChI Key: KNIOOGMERUXOHR-UHFFFAOYSA-N
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Description

2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of pyrazole, piperidine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. The final step involves the coupling of the naphthyridine moiety.

    Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Introduction: The sulfonylated pyrazole is reacted with a piperidine derivative under basic conditions to form the desired intermediate.

    Naphthyridine Coupling: The final step involves coupling the intermediate with a naphthyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine moieties.

    Reduction: Reduction reactions can be performed on the nitrogens within the pyrazole and naphthyridine rings.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological properties.

    Naphthyridine derivatives: These compounds are known for their potential in medicinal chemistry and materials science.

Uniqueness

The uniqueness of 2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine lies in its combination of three distinct moieties, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H25N5O2S/c1-4-25-15(3)19(14(2)23-25)28(26,27)24-12-9-16(10-13-24)18-8-7-17-6-5-11-21-20(17)22-18/h5-8,11,16H,4,9-10,12-13H2,1-3H3

InChI Key

KNIOOGMERUXOHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C

Origin of Product

United States

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